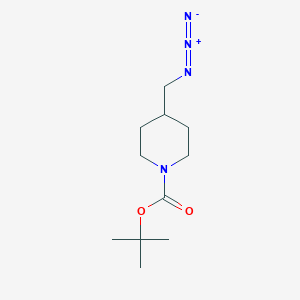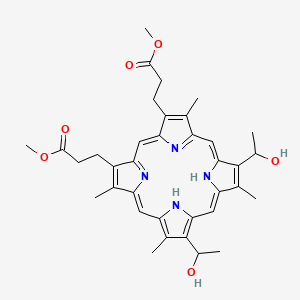
Hematoporphyrin IX dimethyl ester
Descripción general
Descripción
Hematoporphyrin IX dimethyl ester is a derivative of hematoporphyrin, which is formed by the acid hydrolysis of hemoglobin . It is used in research to study biological processes, depression, chelation, and more . Its molecular formula is C36H42N4O6 and it has a molecular weight of 626.75 .
Synthesis Analysis
Starting from hematoporphyrin-IX dimethyl ester, a series of isomerically pure so-called benzoporphyrin derivatives (BPDs) have been synthesized . The synthesis involves a multi-step reaction with 4 steps .Molecular Structure Analysis
The molecular structure of Hematoporphyrin IX dimethyl ester is given by the formula C36H42N4O6 . It is a derivative of protoporphyrin IX, where the two vinyl groups have been hydrated (converted to alcohols) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Hematoporphyrin IX dimethyl ester include a multi-step reaction with 4 steps .Physical And Chemical Properties Analysis
Hematoporphyrin IX dimethyl ester has a molecular weight of 626.75 . It is a derivative of hematoporphyrin and is used for research .Aplicaciones Científicas De Investigación
Photosensitizing Activity in Cancer Research
Hematoporphyrin IX dimethyl ester (HPDME) has been explored for its potential in cancer research, particularly in the field of photodynamic therapy (PDT). Research by Pandey and Dougherty (1989) synthesized porphyrin dimers with ester linkages, using HPDME as a starting material, to investigate the structure and activity of these compounds in PDT. Their findings indicated that these synthesized dimers did not exhibit the same level of activity as Photofrin-II, a known photosensitizer, in treating tumors in mice (Pandey & Dougherty, 1989).
Synthesis and Characterization for Therapeutic Applications
Shiau et al. (1990) explored the synthesis and characterization of monoacetylmono(1-hydroxyethyl)-deuteroporphyrin isomers from HPDME. This research contributes to the broader understanding of porphyrin structures and their potential therapeutic applications (Shiau et al., 1990).
Safety And Hazards
Direcciones Futuras
Hematoporphyrin IX dimethyl ester, also known as porfimer sodium or Photofrin, is a second-generation photosensitizer used in photodynamic therapy (PDT) for the treatment of various cancers. Future research directions include further exploration of its use in medicine, particularly in photodynamic therapy of tumors .
Propiedades
IUPAC Name |
methyl 3-[8,13-bis(1-hydroxyethyl)-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H42N4O6/c1-17-23(9-11-33(43)45-7)29-16-30-24(10-12-34(44)46-8)18(2)26(38-30)14-31-36(22(6)42)20(4)28(40-31)15-32-35(21(5)41)19(3)27(39-32)13-25(17)37-29/h13-16,21-22,39-42H,9-12H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOXJDOVVTYSVAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C(C)O)C)C(=C4CCC(=O)OC)C)C(=C3C)CCC(=O)OC)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H42N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
626.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hematoporphyrin IX dimethyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Benzyl-3-[5-chloro-2-(propan-2-yl)pent-4-enoyl]-1,3-oxazolidin-2-one](/img/structure/B3125407.png)
![N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}thiophene-2-carboxamide](/img/structure/B3125413.png)
![{[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]thio}acetic acid](/img/structure/B3125424.png)

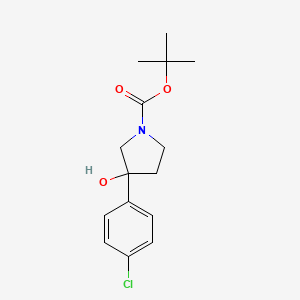
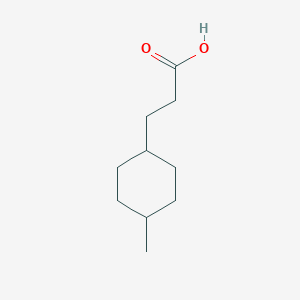
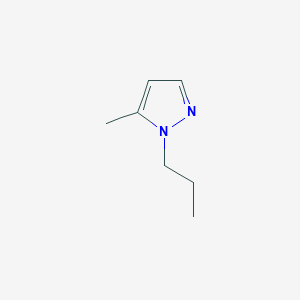
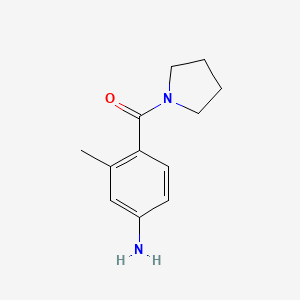
![Dichloro[(R)-(-)-4,12-bis(di(3,5-xylyl)phosphino)-[2.2]-paracyclophane][(1S,2S)-(-)-1,2-diphenylethylenediamine]ruthenium(II), min. 95%](/img/structure/B3125460.png)
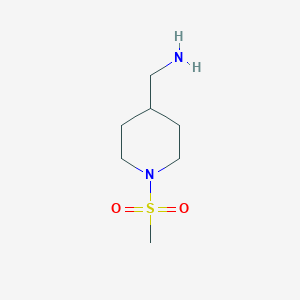
![(S)-(+)-4,12-Bis(di(3,5-xylyl)phosphino)-[2.2]-paracyclophane](/img/structure/B3125474.png)
